N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Herbicide Metabolism and Carcinogenicity
Research into chloroacetamide herbicides, such as acetochlor and metolachlor, has explored their metabolism within human and rat liver microsomes, highlighting a complex metabolic pathway that may contribute to their carcinogenicity. These studies suggest a metabolic activation pathway leading to a DNA-reactive product, with differences observed between human and rat liver metabolism efficiencies (Coleman et al., 2000).
Antimicrobial and Antifungal Activities
Chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activities of compounds with structural similarities to chloroacetamides. For instance, derivatives incorporating a sulfonamide moiety were synthesized and tested for cytotoxicity against various cancer cell lines, demonstrating promising antitumor activities (Mohammadi-Farani et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c1-27-16-8-7-12(20)9-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,23,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNVHXHQPCDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide |
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